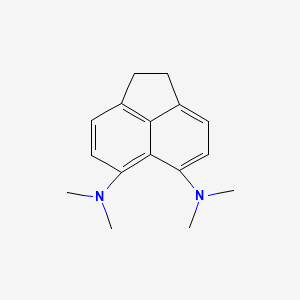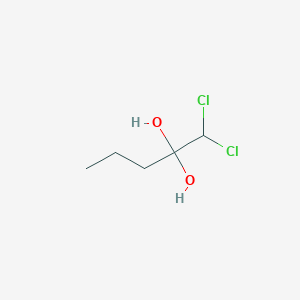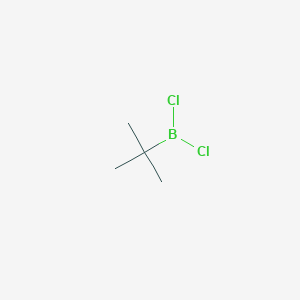![molecular formula C12H20O3 B14443860 Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol CAS No. 75524-60-6](/img/structure/B14443860.png)
Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol, also known as bornyl acetate, is an organic compound with the molecular formula C12H20O2. It is a bicyclic monoterpene ester that is commonly found in essential oils of various plants, including pine and fir trees. This compound is known for its pleasant aroma and is widely used in the fragrance and flavor industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol typically involves the esterification of borneol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
Borneol+Acetic AcidH2SO4Bornyl Acetate+Water
Industrial Production Methods
In industrial settings, the production of bornyl acetate involves the use of large-scale reactors where borneol and acetic acid are mixed in the presence of an acid catalyst. The reaction mixture is heated to promote esterification, and the product is then purified through distillation to obtain high-purity bornyl acetate .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form camphor.
Reduction: It can be reduced to borneol.
Substitution: It can undergo nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alcohols and amines can be used in the presence of acid or base catalysts.
Major Products
Oxidation: Camphor
Reduction: Borneol
Substitution: Various esters and ethers depending on the nucleophile used.
Applications De Recherche Scientifique
Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other organic compounds.
Biology: Studied for its antimicrobial and insecticidal properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammation and pain pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with GABA receptors and inhibit the production of pro-inflammatory cytokines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Isobornyl Acetate
- Bicyclo[2.2.1]heptan-2-ol, 1,7,7-trimethyl-, acetate, (1S-endo)
- Bornyl Acetate
Uniqueness
Acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol is unique due to its specific bicyclic structure and the presence of the acetate functional group. This combination imparts distinct chemical and physical properties, such as its characteristic aroma and reactivity, which differentiate it from other similar compounds .
Propriétés
Numéro CAS |
75524-60-6 |
|---|---|
Formule moléculaire |
C12H20O3 |
Poids moléculaire |
212.28 g/mol |
Nom IUPAC |
acetic acid;1,7,7-trimethylbicyclo[2.2.1]hept-2-en-2-ol |
InChI |
InChI=1S/C10H16O.C2H4O2/c1-9(2)7-4-5-10(9,3)8(11)6-7;1-2(3)4/h6-7,11H,4-5H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
OLAQKAKEKNZTRR-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.CC1(C2CCC1(C(=C2)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


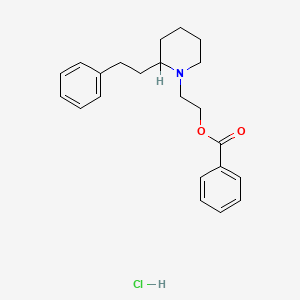

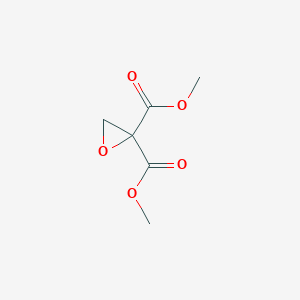

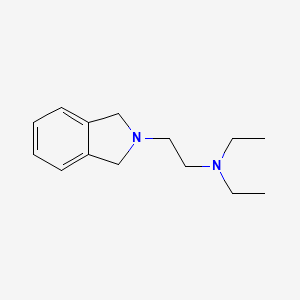

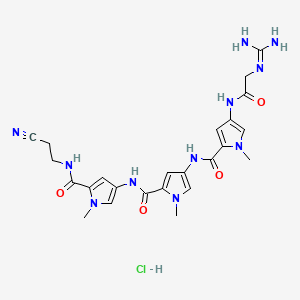
![4-[2-(4-Methoxyphenyl)ethenyl]pyridazine](/img/structure/B14443843.png)
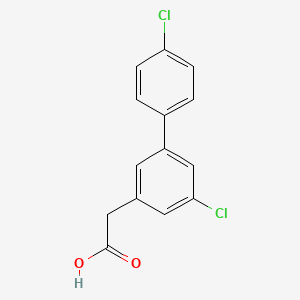
![1-(2-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]urea](/img/structure/B14443848.png)

